molecular formula C14H21NO14S B12771748 Chondroitin disaccharide deltadi-4S CAS No. 51449-07-1

Chondroitin disaccharide deltadi-4S

Cat. No.: B12771748
CAS No.: 51449-07-1
M. Wt: 459.4 g/mol
InChI Key: KRLLUAKFPATIPF-PGVXRSKGSA-N
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Description

Chondroitin disaccharide deltadi-4S (Δdi-4S) is a sulfated unsaturated disaccharide unit derived from chondroitin sulfate A (CS-A), a glycosaminoglycan (GAG) critical for extracellular matrix structure and function. Structurally, Δdi-4S consists of an unsaturated uronic acid (ΔUA) linked via a β1→3 bond to N-acetylgalactosamine (GalNAc) sulfated at the 4-hydroxyl position (α-ΔUA-[1→3]-GalNAc-4S) . This compound is generated enzymatically through chondroitin lyase digestion of CS-A, which cleaves the polysaccharide chain to produce unsaturated disaccharides with distinct sulfation patterns .

Δdi-4S is a biomarker in joint pathologies, with elevated levels observed in osteoarthritis (OA) synovial fluid compared to rheumatoid arthritis (RA) or traumatic arthritis (TA) . Analytical techniques such as ultraperformance liquid chromatography-mass spectrometry (UPLC-MS) and fluorometric HPLC are routinely employed to quantify Δdi-4S in biological samples, enabling precise structural characterization .

Properties

CAS No.

51449-07-1

Molecular Formula

C14H21NO14S

Molecular Weight

459.4 g/mol

IUPAC Name

(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-sulfooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C14H21NO14S/c1-5(18)15-6(3-16)11(12(8(20)4-17)29-30(24,25)26)28-14-10(21)7(19)2-9(27-14)13(22)23/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26)/t6-,7-,8+,10+,11+,12-,14-/m0/s1

InChI Key

KRLLUAKFPATIPF-PGVXRSKGSA-N

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)OC1C(C(C=C(O1)C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chondroitin disaccharide deltadi-4S can be synthesized through enzymatic degradation of chondroitin sulfate using specific enzymes such as chondroitinase ABC. The reaction conditions typically involve maintaining a pH of around 7.5 and a temperature of 37°C. The enzymatic reaction results in the cleavage of the glycosidic bonds, producing the disaccharide units .

Industrial Production Methods

Industrial production of this compound involves the extraction of chondroitin sulfate from animal cartilage, followed by enzymatic treatment to obtain the disaccharide. The process includes purification steps such as filtration, precipitation, and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chondroitin disaccharide deltadi-4S undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfated and non-sulfated derivatives of the disaccharide, which can be used for further biochemical studies .

Scientific Research Applications

Structural and Functional Analysis

Chondroitin disaccharide deltadi-4S serves as a substrate for various enzymes, facilitating the study of glycosaminoglycan structure and function. For instance, it is utilized in identifying and characterizing enzymes such as Clostridium perfringens unsaturated glucuronyl hydrolase, which plays a role in the degradation of glycosaminoglycans . This application is crucial for understanding the enzymatic processes involved in extracellular matrix remodeling.

Clinical Research in Osteoarthritis

Research has highlighted the importance of chondroitin disaccharides in assessing joint health, particularly in conditions like osteoarthritis. A study measuring concentrations of chondroitin sulfate disaccharides in synovial fluid found that altered ratios of deltadi-4S were indicative of disease severity and type . The findings suggest that monitoring these disaccharides could serve as biomarkers for osteoarthritis progression and treatment efficacy.

Data Table: Concentration of Chondroitin Disaccharides in Synovial Fluid

ConditionDeltadi-4S (ng/ml)Deltadi-6S (ng/ml)Ratio Deltadi-6S:Deltadi-4S
Normal4-621.0N/A
Osteoarthritis (OA)4-613.24OA < Normal
Rheumatoid Arthritis (RA)4-65.90RA < OA < Normal

Periodontal Disease Assessment

This compound has also been studied in the context of periodontal disease. A study analyzing whole saliva from periodontally diseased subjects found significant differences in the levels of unsaturated disaccharides, including deltadi-4S, compared to clinically healthy subjects . This indicates its potential as a diagnostic tool for periodontal conditions.

Data Table: Chondroitin Disaccharide Levels in Saliva Samples

GroupDeltadi-0S (ng/ml)Deltadi-6S (ng/ml)Deltadi-4S (ng/ml)
Clinically Healthy Subjects (CHS)X1Y1Z1
Periodontally Diseased Subjects (PDS)X2Y2Z2
Edentulous Subjects (ES)X3Y3Z3

Enzymatic Applications in Research

In basic research, this compound is utilized to construct gene libraries of disaccharides and oligosaccharides . The product generated from chondroitinase C degradation is an unsaturated disaccharide that aids in studying glycosaminoglycan structures, providing insights into their biological roles.

Therapeutic Potential

This compound is being explored for its therapeutic potential in conditions related to extracellular matrix metabolism. Research suggests that it may play a role in treating spinal cord injuries and cancer by modulating the levels of chondroitin sulfate proteoglycans . The development of suitable delivery systems for chondroitinase enzymes that act on these compounds is an area of active investigation.

Mechanism of Action

Chondroitin disaccharide deltadi-4S exerts its effects by interacting with specific enzymes and proteins. For example, it acts as a substrate for chondroitinase ABC, which cleaves the glycosidic bonds in chondroitin sulfate. This interaction is crucial for understanding the role of sulfated polysaccharides in biological systems. The compound also influences molecular pathways involved in inflammation and tissue repair .

Comparison with Similar Compounds

Structural Differences

Chondroitin disaccharides are classified based on sulfation position and degree:

Disaccharide Sulfation Pattern Molecular Formula (Sodium Salt) CAS Number
Δdi-0S Non-sulfated C₁₄H₁₉NNa₂O₁₄S 136132-69-9
Δdi-4S 4-O-sulfation on GalNAc C₁₄H₁₉NNa₂O₁₄S·2Na 136144-56-4
Δdi-6S 6-O-sulfation on GalNAc C₁₄H₁₉NNa₂O₁₄S·2Na 136132-72-4
Δdi-2S6S 2-O-sulfation on ΔUA, 6-O on GalNAc C₁₄H₁₉NNa₂O₁₄S·3Na 149368-04-7
Δdi-4S6S (ΔE) 4-O and 6-O sulfation on GalNAc C₁₄H₁₇NNa₃O₁₄S₂ Not provided

Key Observations :

  • Δdi-4S vs. Δdi-6S : The sulfation position (4-OH vs. 6-OH of GalNAc) dictates biological activity. Δdi-4S is predominant in cartilage-associated CS-A, while Δdi-6S is enriched in CS-C, which modulates neural development .
  • Δdi-2S6S : Contains an additional 2-O-sulfate on ΔUA, enhancing its interaction with growth factors like FGF-2 .
  • Δdi-0S: The non-sulfated form serves as a baseline for sulfation-dependent functional studies .

Functional Divergence

  • Cartilage Integrity : Δdi-4S is critical for maintaining cartilage resilience by binding collagen fibrils and aggrecan. Its depletion correlates with OA severity .
  • Enzyme Specificity : Chondroitin lyase AC II preferentially cleaves CS-A (Δdi-4S), while chondroitin lyase B targets DS/CS hybrids, producing Δdi-4S and Δdi-6S .

Analytical Differentiation

  • UPLC-MS : Δdi-4S exhibits a distinct retention time (2.5 min) and mass-to-charge ratio (m/z 458.1) compared to Δdi-6S (m/z 458.1 but different elution profile) .
  • Fluorometric HPLC : PA-conjugated Δdi-4S (ΔA-PA) is separable from Δdi-6S (ΔC-PA) using ion-exchange columns .
  • Quantitative Assays: Joint fluid analysis reveals Δdi-4S/Δdi-6S ratios of 2.1 in OA vs. 0.8 in RA, underscoring diagnostic utility .

Research Implications

The structural and functional diversity of chondroitin disaccharides underscores their roles in disease mechanisms and therapeutic targeting. For example:

  • Drug Development : Δdi-4S analogs are explored as chondroprotective agents, while Δdi-6S inhibitors may mitigate neural overgrowth in cancers .
  • Biomarker Discovery : Disaccharide profiling aids in distinguishing arthritis subtypes and monitoring treatment responses .

Biological Activity

Chondroitin disaccharide delta-di-4S (C14H21NO14S) is a significant glycosaminoglycan (GAG) component derived from chondroitin sulfate, primarily found in cartilage and the extracellular matrix. This compound is characterized by its unique sulfation pattern, which plays a crucial role in its biological activity and interactions with various proteins and enzymes.

Structure and Properties

Chondroitin disaccharide delta-di-4S consists of alternating units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA), with a sulfate group at the 4-position of GalNAc. This specific sulfation pattern is critical for its biological functions, influencing interactions with growth factors, cytokines, and cell surface receptors.

Property Value
Molecular FormulaC14H21NO14S
Molecular Weight503.3 g/mol
IUPAC Namedisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

The biological activity of chondroitin disaccharide delta-di-4S is primarily mediated through its interaction with specific enzymes such as unsaturated glucuronyl hydrolase. This enzyme cleaves glycosidic bonds within the disaccharide, influencing the metabolism of proteoglycans in connective tissues. The compound also exhibits properties that can modulate inflammatory responses and promote tissue repair.

Key Mechanisms:

  • Enzyme Interaction: Acts as a substrate for enzymes involved in GAG metabolism.
  • Cell Signaling: Interacts with cell surface receptors to influence cellular behavior.
  • Matrix Regulation: Contributes to the structural integrity and function of the extracellular matrix.

Biological Activities

Research has demonstrated several biological activities associated with chondroitin disaccharide delta-di-4S:

  • Anti-inflammatory Effects: It has been shown to reduce inflammation in joint diseases such as osteoarthritis (OA) and rheumatoid arthritis (RA) .
  • Cartilage Protection: The compound promotes chondrocyte survival and inhibits apoptosis, thereby protecting cartilage from degeneration .
  • Anticoagulant Properties: Chondroitin sulfate derivatives exhibit anticoagulant activity, which can be beneficial in preventing thrombotic conditions .

Joint Disease Correlation

A study investigated the levels of chondroitin sulfate isomers in joint fluids from patients with different types of arthritis. The results indicated that the total content of delta-di-4S was significantly correlated with the severity of joint disease:

Condition Delta-di-4S (nmoles/ml) Delta-di-6S (nmoles/ml) Ratio (Delta-di-6S:Delta-di-4S)
Osteoarthritis71.8 ± 30.055.4 ± 29.33.81 ± 0.99
Rheumatoid Arthritis55.4 ± 29.3211 ± 1491.13 ± 0.53
Traumatic Arthritis211 ± 149Not specified5.75 ± 2.46

These findings suggest that the ratio of delta-di-6S to delta-di-4S can serve as a biomarker for diagnosing joint diseases and predicting cartilage destruction .

Anticoagulant Activity

Another study evaluated the anticoagulant properties of chondroitin sulfate proteoglycans derived from human tissues, highlighting their potential therapeutic applications in managing cardiovascular diseases .

Research Applications

Chondroitin disaccharide delta-di-4S has diverse applications in scientific research:

  • Biochemistry: Used as a reference standard in analyzing GAGs.
  • Pharmacology: Investigated for therapeutic effects in joint disorders.
  • Tissue Engineering: Explored for its role in promoting cell adhesion and proliferation in regenerative medicine .

Q & A

Q. How should researchers handle batch-to-batch variability in commercial Δdi-4S standards?

  • Methodology :
  • Characterize standards via NMR or MS upon receipt to confirm purity and sulfation.
  • Use in-house synthesized disaccharides (via enzymatic digestion and purification) as secondary standards.
  • Report lot numbers and supplier certification in methods sections .

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